tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods can enhance the yield and purity of the product while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, making the compound useful in the study of enzyme inhibition and protein function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing pyrrolidine derivatives and tert-butyl esters. Examples include tert-Butyl (3S)-3-sulfonylpyrrolidine-1-carboxylate and tert-Butyl (3S)-3-methylsulfonylpyrrolidine-1-carboxylate .
Uniqueness
The uniqueness of tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
tert-butyl (3S)-3-methylsulfonylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16(4,13)14/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVZYVOPCCYVMA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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